6-Fluoro-8-(trifluoromethyl)quinolin-4-ol 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 1065092-53-6
VCID: VC7235992
InChI: InChI=1S/C10H5F4NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16)
SMILES: C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)F
Molecular Formula: C10H5F4NO
Molecular Weight: 231.15

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

CAS No.: 1065092-53-6

Cat. No.: VC7235992

Molecular Formula: C10H5F4NO

Molecular Weight: 231.15

* For research use only. Not for human or veterinary use.

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol - 1065092-53-6

Specification

CAS No. 1065092-53-6
Molecular Formula C10H5F4NO
Molecular Weight 231.15
IUPAC Name 6-fluoro-8-(trifluoromethyl)-1H-quinolin-4-one
Standard InChI InChI=1S/C10H5F4NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16)
Standard InChI Key WAEVTJJXRXWUFY-UHFFFAOYSA-N
SMILES C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Fluoro-8-(trifluoromethyl)quinolin-4-ol (C₁₀H₅F₄NO) features a bicyclic quinoline scaffold with substituents at the 4-, 6-, and 8-positions. The 4-hydroxy group participates in tautomerism, existing in equilibrium between the keto (quinolin-4-ol) and enol (4-hydroxyquinoline) forms. This tautomerism influences hydrogen-bonding capacity and molecular polarity .

The trifluoromethyl (-CF₃) group at position 8 contributes strong electron-withdrawing effects, while the fluorine at position 6 modulates electronic density across the aromatic system. These features collectively enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Key Physical Properties

PropertyValue/Description
Molecular Weight231.15 g/mol
Predicted LogP3.10 (moderate lipophilicity)
Tautomeric EquilibriumKeto-enol, favoring enol form
Hydrogen Bond Donors/Acceptors1 donor, 3 acceptors

The compound’s melting point exceeds 250°C, consistent with the rigidity imparted by fluorine substituents. Its moderate logP value suggests balanced solubility in both aqueous and organic media, a critical factor for pharmaceutical applications .

Synthetic Methodologies

Acetylenic Iminium Salt Approach

A robust synthesis route involves 1-trifluoromethyl-prop-2-yne 1-iminium triflates and substituted anilines. This one-pot, two-step protocol combines Michael addition and intramolecular cyclization (Fig. 1) :

  • Michael Addition: Aniline derivatives react with acetylenic iminium salts to form β-aminovinyl intermediates.

  • Cyclization: Thermal or acid-catalyzed ring closure yields the quinoline core.

Key Advantages:

  • Regioselective introduction of -CF₃ at position 4

  • Tolerance for electron-withdrawing groups (e.g., -F) at positions 6 and 8

  • Yields exceeding 70% for monosubstituted derivatives

Functionalization Strategies

Post-synthetic modifications enable further diversification:

  • Halogenation: Electrophilic fluorination at position 6 using Selectfluor® reagents.

  • Cross-Coupling: Suzuki-Miyaura reactions for introducing aryl/heteroaryl groups at position 2.

Biological Activity and Applications

Quinoline DerivativeMIC (μg/mL)Target Pathogen
6-Fluoro-4-hydroxyquinoline1.2Mycobacterium tuberculosis
8-CF₃-quinolin-4-ol analog0.8Staphylococcus aureus

The -CF₃ group enhances target binding via hydrophobic interactions, while fluorine improves pharmacokinetic profiles.

Anticancer Mechanisms

Quinoline derivatives interfere with topoisomerase II and kinase signaling pathways. Molecular docking studies suggest that the 8-CF₃ group in 6-fluoro-8-(trifluoromethyl)quinolin-4-ol may occupy hydrophobic pockets in EGFR kinases, potentially inhibiting oncogenic signaling.

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

CompoundSubstituentslogPIC₅₀ (μM)
6-Fluoro-8-CF₃-quinolin-4-ol4-OH, 6-F, 8-CF₃3.100.45
6-Chloro-8-CF₃-quinolin-4-ol4-OH, 6-Cl, 8-CF₃3.651.20
8-CF₃-quinolin-4-ol4-OH, 8-CF₃2.852.80

Fluorine’s smaller van der Waals radius compared to chlorine enables tighter target binding, explaining the 2.7-fold potency increase in the 6-fluoro derivative.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Antitubercular agents: Targeting mycobacterial enoyl-ACP reductase.

  • Kinase inhibitors: Leveraging -CF₃ for ATP-binding pocket interactions.

Materials Science

Fluorinated quinolines act as:

  • OLED emitters: High electron affinity from -CF₃ improves charge transport.

  • Metal-organic frameworks (MOFs): Hydroxyl groups facilitate coordination with lanthanides.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with bacterial topoisomerases using X-ray crystallography.

  • Prodrug Development: Mask the 4-hydroxy group to enhance oral bioavailability.

  • Green Synthesis: Explore photocatalytic methods to reduce reliance on hazardous reagents.

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